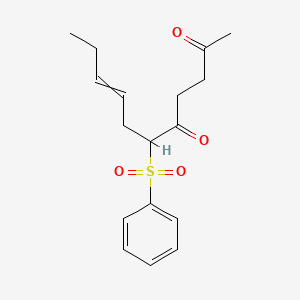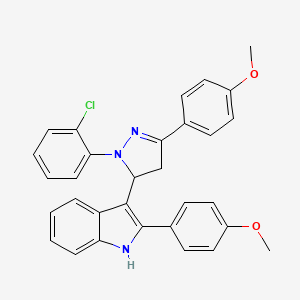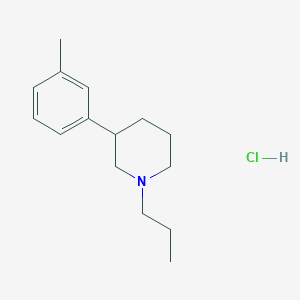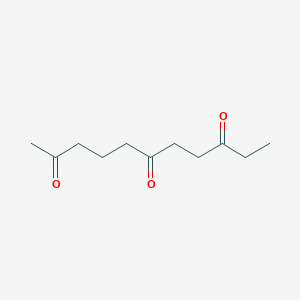
2,6,9-Undecanetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,9-Undecanetrione is an organic compound with the molecular formula C11H18O3 It is characterized by the presence of three ketone groups located at the 2nd, 6th, and 9th positions of an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Undecanetrione typically involves the oxidation of undecane derivatives. One common method is the selective oxidation of 2,6,9-undecanetriol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the trione.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,9-Undecanetrione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the trione to the corresponding triol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2,6,9-Undecanetriol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6,9-Undecanetrione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,6,9-Undecanetrione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways. The specific pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
2,4,6-Heptanetrione: Another trione with ketone groups at different positions.
2,5,8-Decanetrione: A similar compound with a different chain length and ketone positions.
Uniqueness: 2,6,9-Undecanetrione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and potential applications. Its longer chain length compared to other triones also influences its physical properties and solubility.
Propriétés
Numéro CAS |
78975-91-4 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
undecane-2,6,9-trione |
InChI |
InChI=1S/C11H18O3/c1-3-10(13)7-8-11(14)6-4-5-9(2)12/h3-8H2,1-2H3 |
Clé InChI |
JLEDZGYMXMCQOW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC(=O)CCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


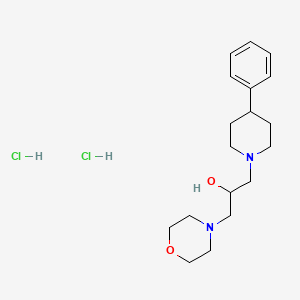
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
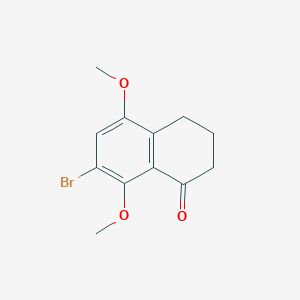
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
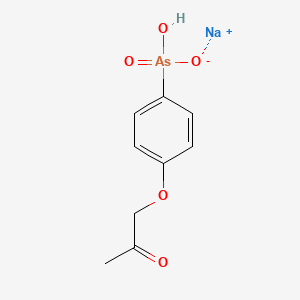
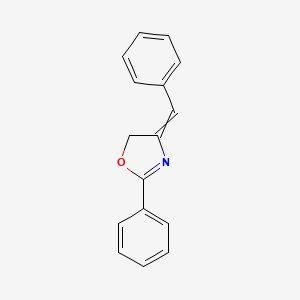
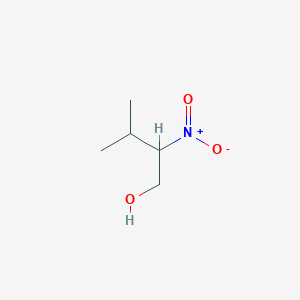
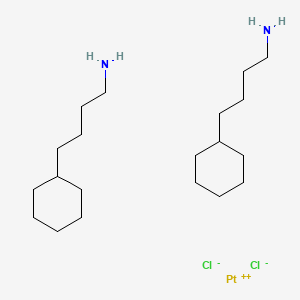

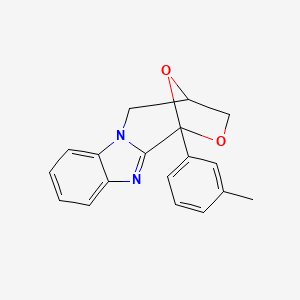
![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
